molecular formula C15H16O4 B1439193 3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one CAS No. 866240-05-3

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Cat. No. B1439193
M. Wt: 260.28 g/mol
InChI Key: MVZWTPQPKJPVDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one” is a chemical compound with the molecular formula C15H16O4 . It has a molecular weight of 260.29 . The compound is available from various suppliers, including Sigma-Aldrich and Benchchem.


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H16O4/c1-8-9(2)15(16)19-14-10(3)13(5-4-12(8)14)18-7-11-6-17-11/h4-5,11H,6-7H2,1-3H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 260.29 . Other physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Synthesis and Chemical Applications

  • Synthesis of Azetidinone Derivatives : This compound has been used in the synthesis of novel azetidinone derivatives via a three-component reaction. These derivatives are significant for their simple operation and environmentally benign nature (Keri & Hosamani, 2010).

  • Chromeno-Carbamodithioate Derivatives : Its use in the synthesis of chromeno carbamodithioates, which exhibit potent antioxidant activity, highlights its role in creating new compounds with potential biological applications (Bandari et al., 2017).

  • Quat-Primer Polymers : It has been involved in the creation of 'quat-primer polymers' which have applications in coating and thin film technologies (Goel et al., 2008).

  • Crystal Structure Analysis : Research on crystal structures of related compounds offers insights into the molecular configurations and potential applications in material science (Manolov, Ströbele, & Meyer, 2008).

Biological and Pharmaceutical Research

  • Antimicrobial Activity : Certain derivatives have been synthesized that show significant antimicrobial activity, which can be crucial in developing new pharmaceutical agents (Panda et al., 2011).

  • Anticancer Activity : The synthesis of various coumarin derivatives from similar compounds has shown promising results in inhibiting tumor cell lines, suggesting potential anticancer applications (Shi et al., 2020).

  • Antioxidant Properties : The investigation of new 4-hydroxycoumarin derivatives, synthesized using similar compounds, has indicated potential antioxidant activities, which are valuable in various medical and cosmetic applications (Stanchev et al., 2009).

Advanced Materials and Technologies

  • Electrochromic Polymers : Its derivatives have been used in the synthesis of novel polymers with electrochromic properties, useful in electronic display technologies (Yigit et al., 2014).

  • Topoisomerase II Catalytic Inhibitor : A related analog has been identified as a DNA non-intercalative topo II specific catalytic inhibitor, hinting at novel approaches to cancer therapy (Park et al., 2019).

  • Non-Linear Optical Properties : The synthesis of chromene derivatives from similar compounds has revealed distinct non-linear optical (NLO) properties, which could be leveraged in advanced optical technologies (Arif et al., 2022).

Safety And Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . The MSDS would provide information on the compound’s hazards, safe handling procedures, and emergency response measures.

properties

IUPAC Name

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)chromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O4/c1-8-9(2)15(16)19-14-10(3)13(5-4-12(8)14)18-7-11-6-17-11/h4-5,11H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVZWTPQPKJPVDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3CO3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 2
Reactant of Route 2
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 3
Reactant of Route 3
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 4
Reactant of Route 4
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 5
Reactant of Route 5
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one
Reactant of Route 6
Reactant of Route 6
3,4,8-trimethyl-7-(oxiran-2-ylmethoxy)-2H-chromen-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.